molecular formula C20H12ClN3O5 B2996421 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide CAS No. 887869-37-6

2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide

Cat. No.: B2996421
CAS No.: 887869-37-6
M. Wt: 409.78
InChI Key: FMGZPMXFDNMFRH-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide (CAS 851411-12-6) is a complex synthetic small molecule with a molecular formula of C20H12ClN3O5 and a molecular weight of 409.78 g/mol . This compound features a hybrid structure incorporating multiple pharmacologically significant heterocyclic systems, including a chromenopyridine core and a benzamide moiety with nitro and chloro substituents . The presence of these distinct structural motifs suggests significant potential for various research applications. Chromenopyridine and coumarin derivatives are known to be subjects of interest in medicinal chemistry and drug discovery due to their wide range of biological activities . Similarly, the benzamide scaffold is a common feature in compounds studied for their interactions with biological targets . The specific combination of these systems in a single molecule makes this compound a valuable intermediate or candidate for researchers investigating new chemical entities in areas such as enzyme inhibition, cellular pathway analysis, and the development of novel therapeutic agents. The structural complexity of this compound recommends it for advanced research purposes, including but not limited to, hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)13-9-11(24(27)28)6-7-14(13)21)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGZPMXFDNMFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

It is known that the synthesis of coumarin derivatives can be carried out under green conditions, such as using green solvent, catalyst, and other procedures. This suggests that the compound might be stable under a variety of environmental conditions.

Biological Activity

2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of the chromeno-pyridine backbone followed by chlorination and nitro-substitution. A notable method involves a one-pot reaction that optimizes yield and purity, as demonstrated in recent literature .

Antioxidant Properties

Research indicates that derivatives of the chromeno-pyridine structure exhibit significant antioxidant activity. For instance, compounds with similar structures have shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE is critical for treating Alzheimer's disease. Compounds similar to 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide have shown IC50 values in the low micromolar range, indicating potent inhibition .
  • Butyrylcholinesterase (BuChE) : This enzyme's inhibition is also beneficial for cognitive function. Similar compounds have demonstrated superior BuChE inhibitory activity compared to standard drugs like rivastigmine .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of neuroinflammation associated with neurodegenerative disorders .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of chromeno-pyridine derivatives in animal models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta aggregation and improved cognitive function in treated subjects .
  • Cytotoxicity Assessment : The cytotoxicity of 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide was assessed on various cell lines, including SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma). The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window .

Data Summary

Biological ActivityObserved EffectReference
AChE InhibitionIC50 = 0.30 μM
BuChE InhibitionIC50 = 0.35 μM
Antioxidant ActivityEffective free radical scavenger
Cytotoxicity (SH-SY5Y)IC50 = 36.28 μM
Neuroprotective EffectsReduced amyloid-beta aggregation

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling comparisons of physicochemical properties and biological activities.

Substituent Variations on the Benzamide Moiety
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target/Activity
2-Chloro-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-5-nitrobenzamide (8e) C20H15ClN6O3 422.82 Benzotriazole ring, 4-methylphenyl PPARγ agonist (potent activity)
2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide C17H18ClN3O3 347.80 Isopropyl, methylphenyl RORγ ligand (no significant effect)
4-Chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide C18H12ClN3O2 337.76 4-chlorobenzamide, pyrimidine core Unknown (structural analog)
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide C18H12N4O4 356.31 4-nitrobenzamide, pyrimidine core Unknown (electronic contrast)

Key Observations :

  • In contrast, 4-nitro or 4-chloro substitutions (e.g., compounds in ) may reduce binding affinity due to altered electronic distribution.
  • Heterocyclic Core: Replacing the chromenopyridine scaffold with benzotriazole (compound 8e) or pyrimidine (compounds in ) modifies steric and electronic interactions. For instance, the benzotriazole derivative (8e) exhibits potent PPARγ agonism, suggesting scaffold flexibility in receptor binding .
Functional Group Modifications on the Aromatic Ring
  • 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide: The dimethylamino group introduces strong electron-donating effects, which may enhance solubility but reduce electrophilicity compared to the target compound. This could explain its use as a pharmaceutical intermediate rather than a direct therapeutic agent.

Research Findings and Implications

Scaffold Flexibility: The chromenopyridine, benzotriazole, and pyrimidine cores demonstrate adaptability in targeting nuclear receptors (e.g., PPARγ, RORγ). However, activity depends on substituent positioning and electronic properties .

Substituent Effects: Electron-withdrawing groups (nitro, chloro) at positions 2 and 5 on the benzamide enhance ligand-receptor interactions, whereas electron-donating groups (dimethylamino) may prioritize solubility over potency .

Unmet Potential: Compounds like 4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide lack reported biological data, suggesting opportunities for further exploration in structure-activity relationship (SAR) studies.

Q & A

Basic: What are the optimal synthetic routes for this compound, considering reagent compatibility and reaction efficiency?

The synthesis of 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide involves multi-step acylation and heterocyclic ring formation. Key considerations include:

  • Reagent selection : Thionyl chloride (SOCl₂) or oxalyl dichloride are common for converting carboxylic acids to acyl chlorides. Evidence shows SOCl₂ with N-methyl acetamide in benzene (reflux, 4 hours) yields high-purity intermediates, while oxalyl dichloride in dichloromethane (50°C, shorter reaction times) may reduce side products .
  • Solvent compatibility : Benzene or dichloromethane balances reactivity and safety. Polar aprotic solvents like DMF can enhance nucleophilic substitution but may complicate purification .
  • Temperature control : Lower temperatures (0–20°C) minimize decomposition of nitro groups, while higher temperatures (50°C) accelerate acylation .

Basic: How can researchers characterize purity and structural integrity using spectroscopic methods?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the benzamide backbone and chromenopyridine ring. For example, aromatic protons in the nitro-substituted benzene appear as distinct doublets (δ 8.2–8.5 ppm), while the chromenopyridine carbonyl group resonates near δ 165 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy). Fragmentation patterns confirm the nitro and chloro substituents .
  • FT-IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and nitro groups (~1520 cm⁻¹) are diagnostic .

Advanced: How to analyze conflicting spectral data (e.g., unexpected NMR shifts or MS fragments)?

Conflicts may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Multi-technique validation : Cross-validate with LC-MS, X-ray crystallography, or elemental analysis.
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them with experimental data to resolve ambiguities .
  • Isotopic labeling : Use 15N^{15}N-labeled intermediates to trace nitro-group behavior in MS fragmentation .

Advanced: What strategies improve intermediate yield in multi-step synthesis?

  • Protecting groups : Temporarily shield reactive sites (e.g., nitro groups) during acylation to prevent side reactions .
  • Catalyst optimization : Lewis acids like ZnCl₂ can enhance coupling efficiency in heterocyclic ring formation .
  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) isolates intermediates, while recrystallization from ethanol removes nitro-byproducts .

Basic: What solvent and catalyst choices are critical for acylation steps?

  • Solvents : Dichloromethane offers inertness for acid-sensitive intermediates, while toluene facilitates high-temperature reactions. Avoid protic solvents (e.g., water) to prevent hydrolysis .
  • Catalysts : N-methyl acetamide or DMF act as nucleophilic catalysts, accelerating acyl chloride formation. Substituent steric effects may require bulkier catalysts (e.g., DMAP) .

Advanced: How to design experiments probing bacterial proliferation inhibition?

  • Structural analogs : Evidence from similar benzamides (e.g., trifluoromethyl-substituted derivatives) suggests targeting bacterial PPTase enzymes. Use microbial growth assays (MIC determination) and enzyme inhibition studies (IC₅₀) .
  • SAR studies : Systematically vary substituents (e.g., nitro → amine reduction) to correlate structure with activity .

Advanced: What computational methods predict biological target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to bacterial PPTase active sites. Focus on hydrogen bonding with nitro groups and hydrophobic interactions with the chromenopyridine ring .
  • DFT calculations : Assess electronic effects (e.g., nitro group electron-withdrawing properties) on binding affinity .

Basic: How to troubleshoot low nitro-group reactivity?

  • Nitration conditions : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC .
  • Electrophilic directing groups : Ensure meta-directing substituents (e.g., chloro) are present to guide nitro placement .

Advanced: How do substituents (Cl, NO₂) influence electronic properties and bioactivity?

  • Electron-withdrawing effects : Nitro groups increase electrophilicity, enhancing interactions with enzyme nucleophiles. Chloro substituents improve lipophilicity, aiding membrane penetration .
  • Hammett constants : Quantify substituent effects using σ values (e.g., σₘ-NO₂ = 1.43) to predict reactivity trends .

Advanced: How to validate mechanism of action if off-target effects are observed?

  • Proteome profiling : Use affinity chromatography or pull-down assays to identify unintended targets .
  • Knockout models : Test activity against bacterial strains lacking PPTase enzymes to confirm target specificity .

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